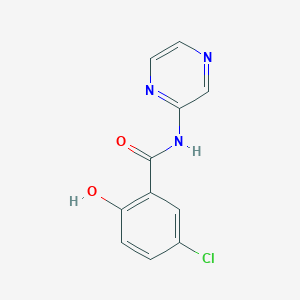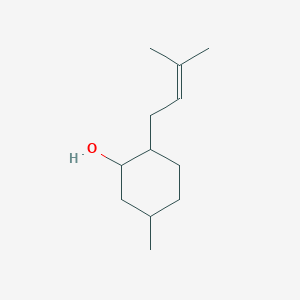![molecular formula C14H16N2O2 B12589877 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol CAS No. 586344-72-1](/img/structure/B12589877.png)
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a pyridin-2-ylamino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-6-methylphenol with pyridin-2-ylamine in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Aplicaciones Científicas De Investigación
2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenolic derivatives with methoxy, methyl, and pyridin-2-ylamino groups. Examples include:
- 2-Methoxy-4-{[(pyridin-2-yl)amino]methyl}phenol
- 6-Methyl-4-{[(pyridin-2-yl)amino]methyl}phenol
- 2-Methoxy-6-methyl-4-{[(pyridin-3-yl)amino]methyl}phenol
Uniqueness
What sets 2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
586344-72-1 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-methoxy-6-methyl-4-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-11(8-12(18-2)14(10)17)9-16-13-5-3-4-6-15-13/h3-8,17H,9H2,1-2H3,(H,15,16) |
Clave InChI |
FTFTVUZWTMXBGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)OC)CNC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
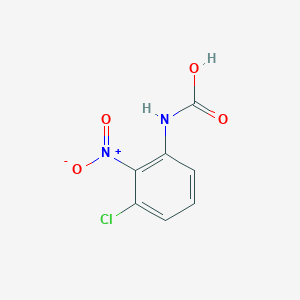
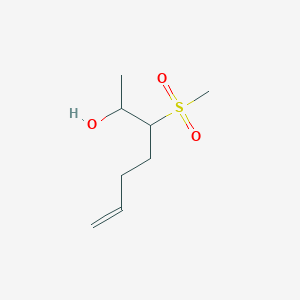
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
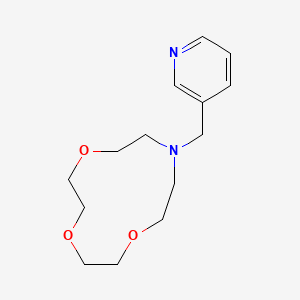
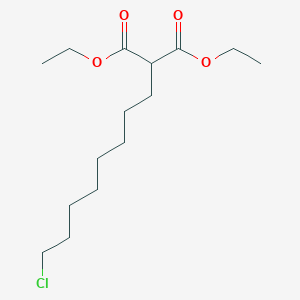
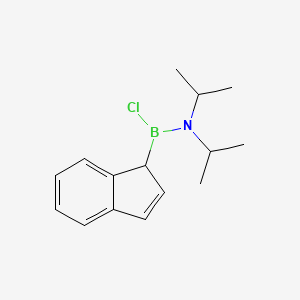
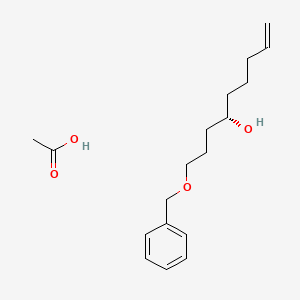
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
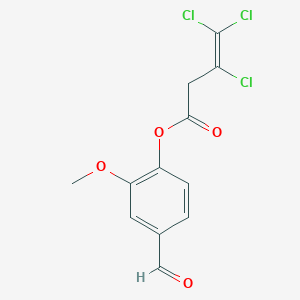
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
